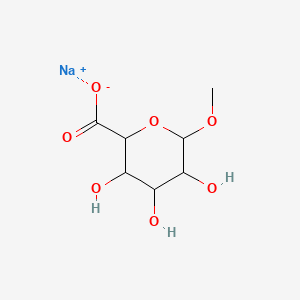

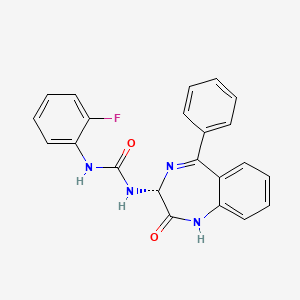

![molecular formula C25H18FNO4 B2979608 7-(4-fluorobenzoyl)-5-(4-methylbenzyl)[1,3]dioxolo[4,5-g]quinolin-8(5H)-one CAS No. 902507-32-8](/img/structure/B2979608.png)

7-(4-fluorobenzoyl)-5-(4-methylbenzyl)[1,3]dioxolo[4,5-g]quinolin-8(5H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 7-(4-fluorobenzoyl)-5-(4-methylbenzyl)[1,3]dioxolo[4,5-g]quinolin-8(5H)-one is a complex organic molecule that has gained significant attention in the field of scientific research. This compound has a unique molecular structure that makes it a promising candidate for various applications in the field of medicine and biological research. In

Scientific Research Applications

Phototoxicity and Photoinduced C-F Bond Cleavage

Fluorinated quinolone derivatives are studied for their phototoxicity and photochemical properties. Research on fluorinated 7-amino-4-quinolone-3-carboxylic acids, which are used as antibacterials, shows that these compounds undergo heterolytic defluorination upon exposure to light, potentially leading to the generation of aryl cations in solution. This property is linked to the phototoxicity observed with these drugs (Fasani et al., 1999).

Synthesis of Fluoroquinolone Derivatives

The synthesis of fluoroquinolone derivatives, such as 7-benzoxazol-2-yl and 7-benzothiazol-2-yl-6-fluoroquinolones, is of interest for their potential antibacterial properties. These compounds are synthesized using the Gould-Jacobs route, demonstrating the versatility of quinolone derivatives in pharmaceutical applications (Richardson et al., 1998).

Anticancer Activity

Quinolone derivatives are also explored for their anticancer activities. A study on 1,2,4-triazolo[4,3-a]-quinoline derivatives shows that these compounds exhibit significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, highlighting their potential as anticancer agents (Reddy et al., 2015).

Anticonvulsant Activity

Certain quinolone derivatives exhibit promising anticonvulsant activities. Research on 7-alkoxyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolines demonstrates their efficacy in maximal electroshock and subcutaneous pentylenetetrazol tests, suggesting their potential in developing new anticonvulsant medications (Xie et al., 2005).

Antibacterial Agents

Quinolone derivatives continue to be explored for their potent antibacterial activities. Studies have designed novel N-1 substituents of naphthyridones and quinolones, leading to compounds with significant antibacterial activities against both Gram-positive and Gram-negative bacteria (Kuramoto et al., 2003).

properties

IUPAC Name |

7-(4-fluorobenzoyl)-5-[(4-methylphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18FNO4/c1-15-2-4-16(5-3-15)12-27-13-20(24(28)17-6-8-18(26)9-7-17)25(29)19-10-22-23(11-21(19)27)31-14-30-22/h2-11,13H,12,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAKBSHHVDSZMMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C=C(C(=O)C3=CC4=C(C=C32)OCO4)C(=O)C5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

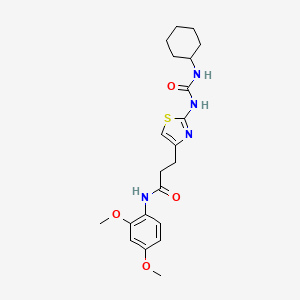

![N-cyclohexyl-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2979530.png)

![N-[(4-chlorophenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide](/img/structure/B2979531.png)

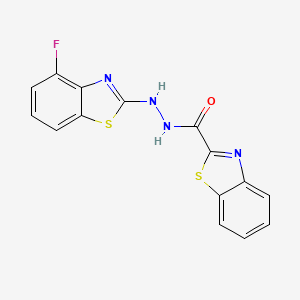

![N-(2,4-dimethoxyphenyl)-2-(1-oxo-4-(o-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2979534.png)

![N-(3,5-dichlorophenyl)-1-[3-(morpholin-4-ylsulfonyl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B2979536.png)

![[2-(3-Methoxyanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2979540.png)

![4-ethyl-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide](/img/structure/B2979546.png)

![5-[(1-Bromopropan-2-yl)oxy]-1,2,3,4-tetrahydronaphthalene](/img/structure/B2979547.png)

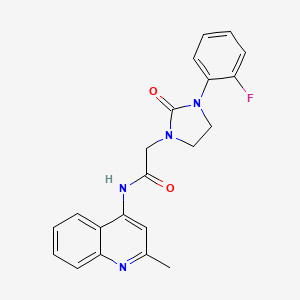

![2-({7-[(2-fluorophenyl)methyl]-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)-N-(2-methoxyethyl)acetamide](/img/structure/B2979548.png)